

Application of Zafirlukast-13C,d6 in Pharmacokinetic Drug Interaction Studies

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Compound of Interest		
Compound Name:	Zafirlukast-13C,d6	
Cat. No.:	B12401823	Get Quote

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, components of the slow-reacting substance of anaphylaxis (SRSA).[1] This mechanism of action makes it effective in the chronic treatment of asthma. Zafirlukast is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP2C9, and to a lesser extent by CYP3A4.[2][3] It is also an inhibitor of these enzymes, which creates a potential for drug-drug interactions (DDIs).[2][3] Stable isotope-labeled compounds, such as **Zafirlukast-13C,d6**, are invaluable tools in pharmacokinetic DDI studies. They allow for the precise differentiation and quantification of the administered drug from its endogenous counterparts and metabolites, and enable the simultaneous administration of the investigational drug and a probe drug, simplifying study design and reducing variability.[4] This document provides detailed application notes and protocols for the use of **Zafirlukast-13C,d6** in such studies.

Data Presentation: Pharmacokinetic Drug Interactions of Zafirlukast

The following tables summarize the quantitative impact of co-administered drugs on the pharmacokinetic parameters of Zafirlukast and the effect of Zafirlukast on other drugs.



Table 1: Effect of Co-administered Drugs on Zafirlukast Pharmacokinetics

Co- administere d Drug	Zafirlukast Dose	Co- administere d Drug Dose	Change in Zafirlukast Cmax	Change in Zafirlukast AUC	Reference(s
Erythromycin	40 mg single dose	500 mg TID for 5 days	~40% decrease	~40% decrease	[2][5][6]
Theophylline	80 mg/day	6 mg/kg single dose	~30% decrease	Not Reported	[3]
Aspirin	40 mg/day	650 mg QID	~45% increase	Not Reported	[7]
Fluconazole	20 mg single dose	200 mg once daily	~50% increase	~60% increase	[6]

Table 2: Effect of Zafirlukast on Co-administered Drugs

Co- administe red Drug	Zafirlukas t Dose	Co- administe red Drug Dose	Change in Co- administe red Drug Cmax	Change in Co- administe red Drug AUC	Change in Co- administe red Drug Half-life	Referenc e(s)
S-Warfarin	160 mg/day	25 mg single dose	Not Reported	~63% increase	~36% increase	[2][3][5][6]
Theophyllin e	20 mg/day	16 mg/kg single dose	No significant difference	No significant difference	Not Reported	[2][5]

Experimental Protocols

Protocol 1: Investigation of the Effect of a CYP2C9 Inhibitor (e.g., Fluconazole) on the Pharmacokinetics of



Zafirlukast using Zafirlukast-13C,d6

- 1. Study Design:
- An open-label, two-period, fixed-sequence study in healthy adult volunteers.
- Period 1: Subjects receive a single oral dose of Zafirlukast-13C,d6.
- Washout Period: A sufficient washout period (at least 7 half-lives of Zafirlukast) is implemented.
- Period 2: Subjects receive the CYP2C9 inhibitor (e.g., Fluconazole) to steady state, followed by a single oral dose of **Zafirlukast-13C,d6** co-administered with the inhibitor.
- 2. Subject Population:
- Healthy, non-smoking male and female volunteers, aged 18-45 years.
- Subjects should have a body mass index (BMI) within the range of 18.5-30.0 kg/m².
- Exclusion criteria should include any clinically significant illness, use of any prescription or over-the-counter medications that could interfere with the study drugs, and a history of alcohol or drug abuse.
- 3. Dosing Regimen:
- Zafirlukast-13C,d6: A single oral dose of 20 mg.
- Fluconazole: 200 mg once daily for a duration sufficient to reach steady-state (e.g., 7 days).
- 4. Sample Collection:
- Serial blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose of Zafirlukast-13C,d6 in both periods.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
- 5. Bioanalytical Method (LC-MS/MS):



- Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile or by liquid-liquid extraction with ethyl acetate.[8] An internal standard (e.g., unlabeled Zafirlukast or another suitable compound) is added prior to extraction.
- Chromatography: Separation is achieved on a C18 reverse-phase column.
- Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used in the multiple reaction monitoring (MRM) mode. The specific mass transitions for Zafirlukast-13C,d6 and the internal standard are monitored.
- Data Analysis: Plasma concentration-time data for Zafirlukast-13C,d6 are used to calculate pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) using non-compartmental analysis.

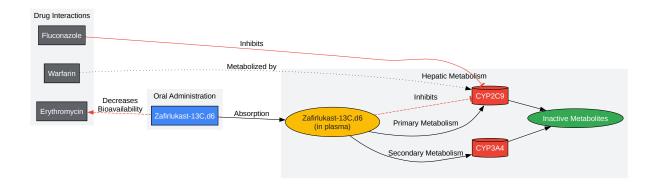
Protocol 2: Investigation of the Effect of Zafirlukast on the Pharmacokinetics of a CYP2C9 Substrate (e.g., Warfarin) using a "Cocktail" Approach with Stable Isotope-Labeled Substrates

- 1. Study Design:
- An open-label, two-period, crossover study in healthy adult volunteers.
- Period 1: Subjects receive a single oral dose of a "cocktail" of stable isotope-labeled CYP substrates, including S-Warfarin-13C,d5.
- Washout Period: A suitable washout period is observed.
- Period 2: Subjects receive Zafirlukast to steady state, followed by a single oral dose of the stable isotope-labeled CYP substrate "cocktail" co-administered with Zafirlukast.
- 2. Subject Population:
- As described in Protocol 1.
- 3. Dosing Regimen:
- Zafirlukast: 20 mg twice daily for a duration sufficient to reach steady-state (e.g., 7 days).



- S-Warfarin-13C,d5: A single oral microdose (e.g., 1-2 mg).
- 4. Sample Collection:
- As described in Protocol 1, with the sampling schedule tailored to the half-life of Warfarin.
- 5. Bioanalytical Method (LC-MS/MS):
- Similar to Protocol 1, with the mass spectrometer programmed to monitor the specific mass transitions for S-Warfarin-13C,d5 and its corresponding internal standard.

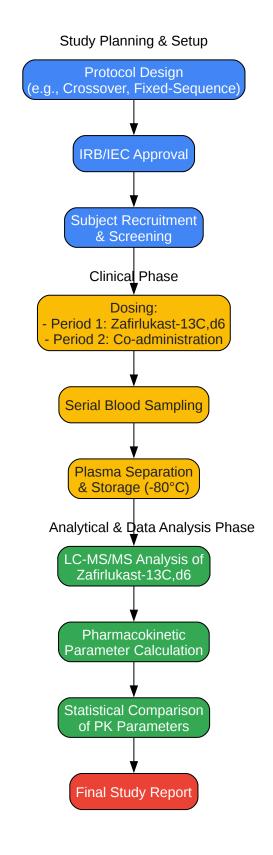
Visualizations



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Caption: Zafirlukast metabolism and points of drug interaction.





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Caption: Workflow for a pharmacokinetic drug interaction study.



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